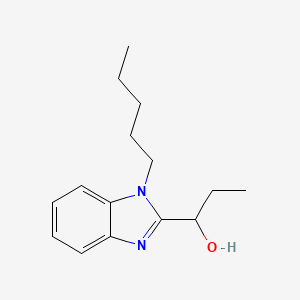![molecular formula C20H26N4O2 B14989748 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B14989748.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a cyclohexene moiety, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Cyclohexene Moiety: The cyclohexene group can be introduced through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction using a dimethylbenzene derivative and an acyl chloride.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the click chemistry step and large-scale Diels-Alder reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can undergo reduction under hydrogenation conditions to form a dihydrotriazole.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (sulfuric acid and nitric acid), halogens (chlorine, bromine).
Major Products
Oxidation: Carboxylic acid derivative.
Reduction: Dihydrotriazole derivative.
Substitution: Nitro or halogenated derivatives of the dimethylphenyl group.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an anti-inflammatory or anticancer agent due to the presence of the triazole ring, which is known for its biological activity.
Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving triazole-containing molecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through the triazole ring. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: This compound shares the cyclohexene and ethyl groups but differs in the aromatic ring and functional groups.
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to the combination of the triazole ring, cyclohexene moiety, and dimethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C20H26N4O2/c1-14-8-9-17(12-15(14)2)24-22-18(13-25)19(23-24)20(26)21-11-10-16-6-4-3-5-7-16/h6,8-9,12,25H,3-5,7,10-11,13H2,1-2H3,(H,21,26) |
InChI Key |
RSOYEKQYNKNREU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NCCC3=CCCCC3)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-amino-2-[(2-{[4-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B14989665.png)
![1-(2-{1-[(4-Methoxyphenyl)acetyl]piperidin-2-yl}ethyl)azepane](/img/structure/B14989674.png)
![2-[(3-methoxyphenoxy)methyl]-1-(2-methylpropyl)-1H-benzimidazole](/img/structure/B14989677.png)
![4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B14989692.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B14989695.png)
![5-{[4-(benzyloxy)-3-ethoxybenzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14989696.png)
![5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14989698.png)
![5-chloro-N-(4-methoxyphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14989704.png)
![2-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14989713.png)
![6-hexyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14989718.png)
![5-[(2-phenylethyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14989720.png)
![1-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B14989735.png)

![Ethyl {[4-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-1,1,1-trifluoro-4-oxobutan-2-yl]sulfanyl}acetate](/img/structure/B14989754.png)
